(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
This compound belongs to the thieno-thiazine trione family, characterized by a fused bicyclic core with a 3-fluorophenylmethyl substituent at position 1 and a 3-methoxyphenylmethylamino-methylidene group at position 3. The synthesis of such derivatives often involves multi-step reactions, including thiocarbohydrazide fusion with substituted benzoic acids to form triazole intermediates (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, 85% yield) . These intermediates are critical for constructing the thieno-thiazine scaffold via cyclization and functionalization steps.
Properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-3-[[(3-methoxyphenyl)methylamino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S2/c1-29-18-7-3-4-15(11-18)12-24-13-20-21(26)22-19(8-9-30-22)25(31(20,27)28)14-16-5-2-6-17(23)10-16/h2-11,13,24H,12,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYERBFOCJGNJGT-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs with shared structural motifs or bioactivity profiles.
Structural Analogues
Research Findings and Discussion
Role of Substituents
- 3-Fluorophenyl Group: Enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs .
- 3-Methoxyphenylamino-methylidene: May act as a hydrogen-bond donor/acceptor, improving interactions with biological targets (e.g., enzymes or bacterial membranes) .
Biological Activity
The compound (3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thieno-thiazine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanism of action.
Chemical Structure
The compound features a complex structure characterized by the presence of a thieno-thiazine core and various substituents that may influence its biological activity. The specific arrangement of functional groups plays a critical role in the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing thieno[3,2-c] structures exhibit significant anticancer activity. For instance, related compounds have demonstrated promising results as inhibitors of epidermal growth factor receptor (EGFR) kinases, which are crucial in the proliferation of cancer cells.
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Inhibition of EGFR Kinase :
- A study reported that certain derivatives with similar structural motifs showed IC50 values in the nanomolar range for EGFR inhibition. For example, compound B1 exhibited an IC50 value of 13 nM against the EGFR L858R/T790M mutation, indicating potent inhibitory activity against cancer cell lines such as NCI-H1975 and A549 .
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Cell Viability Assays :
- The cytotoxic effects were evaluated using the MTT assay across various cancer cell lines. The results indicated that compounds with the thieno[3,2-c] structure exhibited selective cytotoxicity towards cancer cells compared to normal cells. For instance, compounds B7 and B1 showed higher activity against A549 cells compared to NCI-H460 cells .
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Proliferation : The compound interferes with the signaling pathways mediated by EGFR, leading to reduced cell proliferation.
- Induction of Apoptosis : Evidence suggests that treatment with thieno-thiazine derivatives can induce apoptosis in cancer cells through activation of intrinsic pathways.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study 1 : A derivative structurally related to this compound demonstrated significant tumor regression in xenograft models when administered at specific dosages over a defined period.
- Case Study 2 : Another study highlighted the compound's ability to sensitize resistant cancer cell lines to existing chemotherapeutics by modulating drug efflux mechanisms and enhancing apoptotic signaling pathways.
Data Summary Table
| Compound Name | IC50 (nM) | Target | Cell Lines Tested | Notes |
|---|---|---|---|---|
| B1 | 13 | EGFR | NCI-H1975 | High selectivity for mutant EGFR |
| B7 | 15 | EGFR | A549 | Effective against multiple cell lines |
| B9 | 0.297 | EGFR | A549 | Enhanced activity with N-methylpyrazole analog |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
